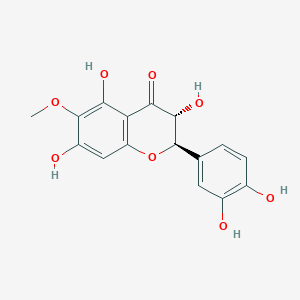

Cedeodarin

Descripción

Propiedades

Fórmula molecular |

C16H14O8 |

|---|---|

Peso molecular |

334.28 g/mol |

Nombre IUPAC |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1 |

Clave InChI |

FDRYLJGFQYHFHZ-LSDHHAIUSA-N |

SMILES |

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

SMILES isomérico |

COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O |

SMILES canónico |

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Putative Biosynthesis Pathway of Cedeodarin in Himalayan Cedar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin (B209167), a 6-methylated dihydroflavonol found in the heartwood of the Himalayan cedar (Cedrus deodara), is a secondary metabolite of interest for its potential bioactive properties. While the precise enzymatic steps in Cedrus deodara have yet to be fully elucidated, the biosynthesis of this compound is hypothesized to follow the well-established flavonoid biosynthesis pathway. This technical guide outlines the putative multi-step enzymatic conversion of L-phenylalanine to this compound. It details the generalized enzymatic reactions, provides a framework for the quantitative analysis of key metabolites, and presents detailed experimental protocols for the characterization of the enzymes involved. This document serves as a comprehensive resource for researchers investigating flavonoid biosynthesis in gymnosperms and for professionals exploring the potential of this compound in drug development.

Introduction

The Himalayan cedar (Cedrus deodara) is a coniferous tree native to the Himalayas, long valued for its durable and aromatic wood.[1] The heartwood of this species is a rich source of various secondary metabolites, including terpenoids and phenolic compounds.[2][3] Among these, this compound, identified as 6-methyltaxifolin, is a dihydroflavonol with a structural backbone that suggests its origin from the phenylpropanoid pathway.[2] The bark of Cedrus deodara is known to contain significant quantities of taxifolin (B1681242) (dihydroquercetin), the immediate precursor to this compound, differing only by a methyl group at the 6-position.[1]

This guide provides an in-depth overview of the putative biosynthetic pathway of this compound, constructed from the established general flavonoid biosynthesis pathway.[4][5] It is intended to provide a foundational understanding for further research into the specific enzymatic and regulatory mechanisms in Cedrus deodara.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid biosynthesis pathways. The pathway can be divided into three main stages:

-

Stage 1: The General Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA.

-

Stage 2: Core Flavonoid Synthesis: Formation of the dihydroflavonol, taxifolin.

-

Stage 3: Tailoring Step: Methylation of taxifolin to yield this compound.

The proposed enzymatic steps are detailed below.

Stage 1: Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[6]

-

L-Phenylalanine to trans-Cinnamic acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic acid to p-Coumaric acid: A hydroxylation reaction at the C4 position of the aromatic ring is catalyzed by Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric acid to p-Coumaroyl-CoA: The final step in this stage is the activation of p-coumaric acid with Coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

Stage 2: Flavonoid Biosynthesis to Taxifolin

p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the dihydroflavonol taxifolin.

-

p-Coumaroyl-CoA to Naringenin (B18129) Chalcone: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8]

-

Naringenin Chalcone to Naringenin: The six-membered heterocyclic C-ring of the flavonoid skeleton is formed through intramolecular cyclization of naringenin chalcone, a reaction catalyzed by Chalcone Isomerase (CHI) .[9][10]

-

Naringenin to Dihydrokaempferol (B1209521): Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the C3 position of the C-ring of naringenin to produce dihydrokaempferol.[11][12]

-

Dihydrokaempferol to Taxifolin (Dihydroquercetin): Flavonoid 3'-Hydroxylase (F3'H) catalyzes the hydroxylation of the B-ring at the 3' position, converting dihydrokaempferol into taxifolin.[13][14]

Stage 3: Methylation to this compound

The final step in the proposed pathway is the methylation of taxifolin.

-

Taxifolin to this compound (6-Methyltaxifolin): A regiospecific O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C6 position of the A-ring of taxifolin to produce this compound.[15]

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the concentrations of intermediates in the this compound biosynthesis pathway within Cedrus deodara. However, studies have reported on the total flavonoid content in the heartwood.

| Compound Class | Concentration in Heartwood | Reference |

| Total Flavonoids | 19.49 ± 1.46 µg/g | [4] |

| Total Tannins | 1.72 ± 0.04 % w/w | [4] |

Note: Further research employing techniques such as HPLC-MS/MS is required to quantify the specific concentrations of this compound, taxifolin, and other pathway intermediates in various tissues of Cedrus deodara.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of the this compound biosynthesis pathway in Cedrus deodara.

Protocol 1: Extraction of Flavonoids from Cedrus deodara Heartwood

This protocol describes a method for the extraction of total flavonoids for subsequent quantification and analysis.

-

Sample Preparation: Collect heartwood samples from mature Cedrus deodara trees. Air-dry the samples at room temperature and grind them into a fine powder.

-

Extraction:

-

Weigh 10 g of the powdered wood sample into a round-bottom flask.

-

Add 100 mL of 80% methanol (B129727).

-

Perform soxhlet extraction for 6 hours or sonicate for 1 hour at 40°C.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

-

-

Storage: Store the crude extract at -20°C for further analysis.

Protocol 2: Quantification of Total Flavonoids

This spectrophotometric method provides an estimation of the total flavonoid content.

-

Reagents:

-

Standard solution: Quercetin (B1663063) or Rutin (B1680289) (1 mg/mL in methanol).

-

Aluminum chloride solution (2% w/v in methanol).

-

Sodium acetate (B1210297) solution (1 M).

-

-

Procedure:

-

Prepare a calibration curve using the standard solution at various concentrations.

-

Dissolve the crude extract from Protocol 1 in methanol to a known concentration.

-

To 1 mL of the extract solution, add 1 mL of the aluminum chloride solution.

-

Add 1 mL of sodium acetate solution and mix well.

-

Incubate the mixture at room temperature for 30 minutes.

-

Measure the absorbance at 415 nm using a UV-Vis spectrophotometer.

-

-

Calculation: Calculate the total flavonoid content as quercetin or rutin equivalents (mg/g of dry extract).

Protocol 3: Protein Extraction from Cedrus deodara Tissues for Enzyme Assays

Extraction of active enzymes from woody tissues is challenging due to the presence of interfering substances like phenols and tannins.

-

Materials:

-

Liquid nitrogen.

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), and 1 mM PMSF.

-

-

Procedure:

-

Harvest fresh tissue (e.g., cambial scrapings, young needles) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powder to a pre-chilled tube and add 3 mL of ice-cold extraction buffer per gram of tissue.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude protein extract.

-

-

Purification (Optional): The crude extract can be further purified using ammonium (B1175870) sulfate (B86663) precipitation or column chromatography (e.g., gel filtration) to enrich for the enzymes of interest.

Protocol 4: Enzyme Assay for O-Methyltransferase (OMT) Activity

This assay can be used to detect the final step in this compound biosynthesis.

-

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5).

-

100 µM Taxifolin (substrate).

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor).

-

50 µL of the protein extract from Protocol 3.

-

-

Procedure:

-

Combine all components except the protein extract and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the protein extract.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

-

Analysis:

-

Resuspend the residue in methanol.

-

Analyze by HPLC or LC-MS to detect the formation of this compound, comparing the retention time and mass spectrum to an authentic standard.

-

Visualizations

Putative Biosynthesis Pathway of this compound

Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the extraction and characterization of OMT activity.

Regulation of the this compound Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level.[5][16] The expression of the structural genes (PAL, CHS, F3H, etc.) is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[17][18] These transcription factors can act as activators or repressors in response to developmental cues and environmental stimuli such as UV light, pathogen attack, and nutrient availability.

In gymnosperms, the regulation of the phenylpropanoid pathway is crucial for lignin (B12514952) biosynthesis and defense responses.[16] It is plausible that similar regulatory networks control the flux of precursors into the flavonoid pathway in Cedrus deodara. Further research, such as transcriptome analysis of tissues with high this compound content, is needed to identify the specific transcription factors regulating this pathway in Himalayan cedar.

Conclusion and Future Directions

This guide has outlined the putative biosynthesis pathway of this compound in Cedrus deodara, based on the well-characterized flavonoid pathway in other plant species. While this provides a strong hypothetical framework, significant research is required to validate and characterize the specific enzymes and regulatory mechanisms in Himalayan cedar. Future research should focus on:

-

Gene Discovery: Identification and cloning of the genes encoding the biosynthetic enzymes, particularly the specific O-methyltransferase responsible for the final step.

-

Enzyme Characterization: Heterologous expression and biochemical characterization of the enzymes to determine their substrate specificity and kinetic parameters.

-

Metabolite Profiling: Quantitative analysis of this compound, taxifolin, and other pathway intermediates in different tissues and under various environmental conditions.

-

Regulatory Analysis: Transcriptome and proteome analyses to identify the transcription factors and signaling pathways that regulate this compound biosynthesis.

A thorough understanding of the this compound biosynthesis pathway will not only contribute to our knowledge of secondary metabolism in gymnosperms but also pave the way for the biotechnological production of this and other potentially valuable flavonoids.

References

- 1. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deodar Cedar (Cedrus Deodara): Efficacy for Potential of Secondary Metabolites and Antibacterial Activity | Auctores [auctoresonline.org]

- 3. Protein Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 4. chinbullbotany.com [chinbullbotany.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Systematic analysis reveals O-methyltransferase gene family members involved in flavonoid biosynthesis in grape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymology of flavonoid methylation : purification and kinetics of a number of novel O-methyltransferases - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 12. researchgate.net [researchgate.net]

- 13. maxapress.com [maxapress.com]

- 14. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (PDF) Transcriptome Analysis of Flavonoid Biosynthesis in [research.amanote.com]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

Cedeodarin: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, also known as 6-methyltaxifolin, is a dihydroflavonol, a type of flavonoid, isolated from the wood of the Himalayan cedar, Cedrus deodara.[1] As a derivative of the well-studied flavonoid taxifolin (B1681242) (dihydroquercetin), this compound is of significant interest to the scientific community for its potential pharmacological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its analysis, and insights into its potential biological signaling pathways.

Chemical Structure and Properties

This compound is structurally characterized as a taxifolin molecule with a methyl group substituted at the 6-position of the A-ring. This methylation can influence its lipophilicity and subsequent biological activity.

Physical and Chemical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information. For comparative purposes, data for the parent compound, taxifolin, is also included where available, as its properties can provide an estimation for those of this compound.

| Property | This compound (6-methyltaxifolin) | Taxifolin (Dihydroquercetin) |

| Molecular Formula | C₁₆H₁₄O₇ | C₁₅H₁₂O₇ |

| Molecular Weight | 318.28 g/mol | 304.25 g/mol |

| Melting Point | Data not available | 240 °C (decomposes) |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Water: 0.9557 ± 0.0230 mg/mL. Considered very slightly soluble.[3] |

| Appearance | Data not available | Off-white amorphous powder |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy has been instrumental in confirming the placement of the methyl group on the 5,7-dihydroxyflavanonol nucleus of this compound.[4]

¹³C NMR Data of related Dihydroflavonols from Cedrus deodara [4]

| Carbon | Taxifolin | This compound | Cedrin |

| 2 | 83.5 | 83.5 | 83.6 |

| 3 | 72.3 | 72.3 | 72.4 |

| 4 | 197.8 | 197.5 | 197.6 |

| 5 | 164.2 | 163.8 | 163.9 |

| 6 | 97.2 | 104.9 | 105.0 |

| 7 | 167.6 | 167.1 | 167.2 |

| 8 | 96.2 | 95.8 | 95.9 |

| 9 | 163.2 | 162.8 | 162.9 |

| 10 | 101.8 | 101.4 | 101.5 |

| 1' | 129.4 | 129.4 | 129.5 |

| 2' | 115.8 | 115.8 | 115.9 |

| 3' | 145.8 | 145.8 | 145.9 |

| 4' | 145.2 | 145.2 | 145.3 |

| 5' | 115.3 | 115.3 | 115.4 |

| 6' | 120.2 | 120.2 | 120.3 |

| 6-Me | - | 8.2 | 8.3 |

| 8-Me | - | - | - |

Note: Cedrin is 8-methyltaxifolin.

Experimental Protocols

Isolation and Purification of this compound from Cedrus deodara

The following is a generalized protocol based on common phytochemical extraction and isolation techniques for flavonoids.

Caption: Generalized workflow for the isolation and purification of this compound.

-

Preparation of Plant Material : The wood of Cedrus deodara is collected, air-dried, and ground into a coarse powder.

-

Extraction : The powdered wood is subjected to exhaustive extraction using methanol in a Soxhlet apparatus.[5]

-

Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation : The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification : Fractions containing this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

-

Structural Characterization : The purified this compound is then subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of its parent compound, taxifolin, and extracts of Cedrus deodara provide strong indications of its potential mechanisms of action, particularly in inflammation. Flavonoids are known to interact with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Putative Anti-Inflammatory Mechanism of this compound

The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects, based on the known actions of related flavonoids.

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

This proposed mechanism suggests that this compound may inhibit inflammatory responses by:

-

Inhibiting the MAPK pathway : This would reduce the activation of downstream transcription factors.

-

Inhibiting the NF-κB pathway : This could occur through the inhibition of the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

By interfering with these key signaling cascades, this compound could potentially reduce the expression of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2.

Conclusion

This compound is a promising natural product from Cedrus deodara with potential applications in drug development, particularly in the area of anti-inflammatory therapeutics. While there is a need for more comprehensive studies to fully characterize its physical, chemical, and biological properties, the available data, supported by information on its parent compound taxifolin, provide a solid foundation for future research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this intriguing flavonoid.

References

- 1. Cedrus deodara - Wikipedia [en.wikipedia.org]

- 2. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dihydroflavanonols from Cedrus deodara, A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deodar Cedar (Cedrus Deodara): Efficacy for Potential of Secondary Metabolites and Antibacterial Activity | Auctores [auctoresonline.org]

- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Cedrus deodara Derivatives in Cancer Cells

Introduction

Cedrus deodara, commonly known as the Himalayan cedar, is a species of cedar native to the Himalayas. Various extracts and compounds derived from this plant have demonstrated significant anti-cancer potential in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of key derivatives from Cedrus deodara in cancer cells, focusing on their effects on apoptosis, cell cycle arrest, and associated signaling pathways. The primary focus will be on Cedrus deodara total lignans (B1203133) (CTL), a synergistic lignan (B3055560) mixture designated AP9-cd, and the essential oil (CDEO). This document is intended for researchers, scientists, and drug development professionals.

Cedrus deodara Total Lignans (CTL)

Cedrus deodara total lignans (CTL) are a mixture of lignans extracted from the pine needles of the plant.[1] These compounds have shown potent cytotoxic activity against various cancer cell lines, with a particular sensitivity noted in A549 lung adenocarcinoma cells.[1][2]

Mechanism of Action

The primary anti-cancer mechanisms of CTL involve the induction of apoptosis and cell cycle arrest.[1][2]

1.1.1. Induction of Apoptosis

CTL treatment leads to a significant increase in both early and late apoptotic A549 cells in a dose-dependent manner.[2] This is a key mechanism for eliminating malignant cells.[2] The process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[3] Mechanistic studies on a related lignan mixture suggest that the apoptotic process can be both mitochondrial-dependent and -independent.[2]

1.1.2. Cell Cycle Arrest

CTL has been observed to induce cell cycle arrest at the G2/M phase in A549 cells.[1][2] The G2/M checkpoint is critical for preventing cells with damaged DNA from entering mitosis. By arresting the cell cycle at this phase, CTL inhibits the proliferation of cancer cells.[2]

Quantitative Data

| Cell Line | Treatment | IC50 Value (µg/mL) | Effect | Reference |

| A549 | CTL | 39.82 ± 1.74 | Inhibition of cell growth | [1] |

| A549 | CTL (10 µg/mL) | N/A | Apoptosis Rate: 15.29 ± 3.63% | [2] |

| A549 | CTL (20 µg/mL) | N/A | Apoptosis Rate: 16.92 ± 2.63% | [2] |

| A549 | CTL (30 µg/mL) | N/A | Apoptosis Rate: 20.50 ± 3.35% | [2] |

| A549 | CTL (40 µg/mL) | N/A | Apoptosis Rate: 32.39 ± 1.74% | [2] |

| Control (A549) | Untreated | N/A | Apoptosis Rate: 11.29 ± 2.21% | [2] |

Experimental Protocols

1.3.1. Extraction of Cedrus deodara Total Lignans (CTL)

CTL is extracted from the pine needles of Cedrus deodara using an ethanol (B145695) hot refluxing method. The resulting extract contains a total lignan content of approximately 55.77%.[1]

1.3.2. Cytotoxicity Assay (CCK-8 Method)

The cytotoxic effects of CTL on cancer cell lines such as A549, HeLa, HepG2, MKN28, and HT-29 are assessed using the Cell Counting Kit-8 (CCK-8) assay. This assay measures cell viability to determine the half-maximal inhibitory concentration (IC50).[1]

1.3.3. Cell Cycle and Apoptosis Analysis (Flow Cytometry)

A549 cells are treated with varying concentrations of CTL for 48 hours. The cells are then harvested, fixed, and stained with propidium (B1200493) iodide (PI) and Annexin V. A FACS Verse Calibur flow cytometer is used to analyze the cell cycle distribution and the percentage of apoptotic cells.[1][2] Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic cells are positive for both.[2]

Signaling Pathway and Workflow Diagrams

AP9-cd: A Synergistic Lignan Mixture

AP9-cd is a defined, synergistic lignan mixture from Cedrus deodara consisting of (-)-wikstromal, (-)-matairesinol, and dibenzyl butyrolactol. It has demonstrated cytotoxic effects against a range of human cancer cell lines.[3]

Mechanism of Action

2.1.1. Apoptosis Induction

AP9-cd induces apoptosis in a time- and dose-dependent manner in Molt-4 human leukemia cells.[3] The morphological changes associated with this apoptosis include disruption of mitochondrial cristae, vacuolization, chromatin condensation, and the formation of micronuclei.[3] In several tumor cell lines, including Molt-4, HL-60, PC-3, and A-549, treatment with AP9-cd leads to a loss of surface projections, condensation, and the formation of apoptotic bodies.[3]

2.1.2. Wnt/Wg Pathway Inhibition

Studies using a transgenic fruit fly model (Drosophila) carrying the human adenomatous polyposis coli (hAPC) gene suggest that AP9-cd may inhibit the Wnt/Wg signaling pathway.[3] This pathway is crucial in the etiology of several human cancers.[3]

Experimental Protocols

2.2.1. Viability and Apoptosis Assays

The viability of cancer cells after treatment with AP9-cd is assessed using the trypan blue exclusion assay. Morphological and ultrastructural changes indicative of apoptosis are investigated using light microscopy and electron microscopy.[3]

2.2.2. In Vivo Wnt/Wg Pathway Analysis

The effect of AP9-cd on the Wnt/Wg pathway is studied in a transgenic Drosophila model carrying the hAPC gene. Changes in eye phenotypes are observed to infer the inhibitory effect on this pathway.[3]

Signaling Pathway Diagram

Cedrus deodara Essential Oil (CDEO)

The essential oil extracted from the bark of Cedrus deodara (CDEO) has also been investigated for its anti-cancer properties, particularly in colon cancer cells.[4][5]

Mechanism of Action

3.1.1. Induction of Apoptosis via NF-κB Inhibition

CDEO induces apoptosis in human colon cancer cells (HCT-116 and SW-620) by abrogating the NF-κB signaling pathway.[4][5] This inhibition leads to an up-regulation of the Bax/Bcl-2 ratio, resulting in the enhanced formation of cleaved caspase-3 and subsequent apoptosis.[4]

3.1.2. Other Anti-cancer Effects

In addition to apoptosis induction, CDEO treatment leads to a dose-dependent decrease in colony formation and cell migration in colon cancer cells. It also induces the formation of reactive oxygen species (ROS) and causes a loss in the mitochondrial membrane potential (ΔΨm).[4][5]

Quantitative Data

| Cell Line | Treatment | IC50 Value (µg/mL) | Reference |

| HCT-116 | CDEO | 11.88 | [4][5] |

| SW-620 | CDEO | 14.63 | [4][5] |

Experimental Protocols

3.3.1. Extraction and Characterization of CDEO

CDEO is obtained from the bark of Cedrus deodara by hydro-distillation. Its chemical constituents are analyzed by Gas Chromatography-Mass Spectrometry (GC/MS).[4][5]

3.3.2. In Vitro Cytotoxicity and Anti-Metastatic Potential

The cytotoxic potential of CDEO is measured using the MTT assay against a panel of cancer cell lines.[5] The anti-metastatic potential is assessed through wound healing and clonogenic assays.[4][5]

3.3.3. Apoptosis and Mechanistic Analysis

The apoptosis-inducing potential is analyzed by measuring the loss of mitochondrial membrane potential (ΔΨm) and through nuclear fragmentation assays.[5] Molecular docking and immuno-blotting are used for target identification and validation, respectively, particularly for the NF-κB pathway.[4][5]

Signaling Pathway Diagram

Derivatives from Cedrus deodara, including total lignans, a synergistic lignan mixture (AP9-cd), and the essential oil, exhibit potent anti-cancer activity through multiple mechanisms. These primarily involve the induction of apoptosis and cell cycle arrest. The underlying signaling pathways implicated include the Wnt/Wg and NF-κB pathways. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development of these natural compounds as potential cancer therapeutics. The diverse mechanisms of action suggest that these compounds could be effective against a range of malignancies and may offer new avenues for combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells | springermedizin.de [springermedizin.de]

- 3. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Cedrus deodara (Bark) Essential Oil Induces Apoptosis in Human Colon Cancer Cells by Inhibiting Nuclear Factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Cedeodarin: A Technical Whitepaper on Modulated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature primarily focuses on the anti-inflammatory properties of extracts and essential oils derived from Cedrus deodara. Cedeodarin, a flavonoid isolated from this plant, is a key constituent and is presumed to contribute significantly to these effects.[1][2][3] This document summarizes the established anti-inflammatory pathways modulated by Cedrus deodara extracts and provides a framework for understanding the potential mechanisms of action for this compound. Further research is required to delineate the specific contributions of this compound to these biological activities.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, with plant-derived compounds offering a rich source of therapeutic potential. Cedrus deodara, commonly known as the Himalayan Cedar, has a long history of use in traditional medicine for treating various inflammatory ailments.[2][4] Phytochemical analysis has identified this compound as a major flavonoid constituent of this plant.[1][3] This technical guide provides an in-depth overview of the anti-inflammatory pathways modulated by Cedrus deodara extracts, with the working hypothesis that this compound is a key active component.

Quantitative Data on Anti-inflammatory Effects of Cedrus deodara Extracts

The anti-inflammatory activity of Cedrus deodara has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effect of Cedrus deodara Wood Oil on Carrageenan-Induced Rat Paw Edema [5]

| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |

| C. deodara Oil | 50 | Significant |

| C. deodara Oil | 100 | Significant |

Note: The study mentions "significant inhibition" without providing specific percentage values in the abstract.

Table 2: Effect of Cedrus deodara Methanol Extract on Burn Wound Healing in Rats [1]

| Day | Treatment Group | Wound Contraction (%) |

| 7 | C. deodara Extract (10% ointment) | 33.6 |

| 14 | C. deodara Extract (10% ointment) | 87.1 |

| 21 | C. deodara Extract (10% ointment) | 93.4 |

Table 3: Immunomodulatory Effects of Cedrus deodara Leaf Extract [6]

| Cytokine/Molecule | Effect of Benzene Extract | Fold Change (vs. Unstimulated) | Significance |

| IFN-γ (CD4+ cells) | Increased | 2-fold higher | P<0.05 |

| IL-10 (CD4+ cells) | Decreased | Non-significantly less | - |

| Nitric Oxide (NO) | Increased | 1.3-fold more | P<0.01 |

Modulated Anti-inflammatory Signaling Pathways

Research indicates that Cedrus deodara extracts exert their anti-inflammatory effects by modulating key signaling pathways, including NF-κB, and inhibiting the expression of pro-inflammatory enzymes such as COX-2 and iNOS.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[8] Studies on the essential oil of Cedrus deodara bark have shown that it inhibits the proliferation of colon cancer cells by abrogating the NF-κB signaling pathway.[9] This suggests a plausible mechanism for its anti-inflammatory effects, where components like this compound may prevent IκB degradation or NF-κB nuclear translocation.

Downregulation of COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that produce mediators of inflammation.[10][11] COX-2 is responsible for the synthesis of prostaglandins (B1171923), which contribute to pain and swelling, while iNOS produces nitric oxide (NO), a pro-inflammatory molecule at high concentrations. The expression of both enzymes is largely regulated by the NF-κB pathway.[12] Essential oils from Cedrus deodara have been reported to inhibit inflammation by targeting the COX-2/TNF-α/NF-κB activation pathway.[13] This indicates that this compound and other constituents likely reduce the production of prostaglandins and nitric oxide by suppressing the expression of these enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of Cedrus deodara extracts.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

-

Animals: Wistar rats are typically used. They are fasted overnight before the experiment.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the C. deodara extract/oil).

-

Administration: The test substance or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: After a set time (e.g., 1 hour) post-treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Cytokine Production Assay

This in vitro assay measures the effect of a substance on the production of inflammatory cytokines.

-

Cell Culture: Human or murine immune cells (e.g., peripheral blood mononuclear cells or splenocytes) are cultured in appropriate media.

-

Stimulation: Cells are stimulated with a mitogen like Lipopolysaccharide (LPS) to induce cytokine production.

-

Treatment: Concurrently with stimulation, cells are treated with various concentrations of the C. deodara extract or vehicle.

-

Incubation: The cell cultures are incubated for a specified period (e.g., 24-48 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., IFN-γ, IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: The levels of cytokines in the treated groups are compared to the stimulated control group.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of Cedrus deodara extracts, mediated through the modulation of the NF-κB pathway and subsequent downregulation of COX-2 and iNOS. This compound, as a prominent flavonoid constituent, is highly likely to be a key contributor to these effects.

However, to advance the development of this compound as a potential therapeutic agent, future research must focus on:

-

Isolation and Purification: Developing efficient methods for isolating pure this compound.

-

Direct In Vitro and In Vivo Studies: Conducting experiments with purified this compound to confirm its specific effects on the NF-κB and other inflammatory pathways (e.g., MAPK pathways) and to determine its efficacy in animal models of inflammation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the inflammatory cascades.

-

Pharmacokinetic and Toxicological Profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of this compound.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

- 1. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Studies on the anti-inflammatory and analgesic activity of Cedrus deodara (Roxb.) Loud. wood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cedrus deodara: In vitro antileishmanial efficacy & immumomodulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Cedrus deodara (Bark) Essential Oil Induces Apoptosis in Human Colon Cancer Cells by Inhibiting Nuclear Factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Insilico evaluation of phytocompounds from Albizia amara and Phyla nodiflora as cyclooxygenase-2 enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SUPPRESSION OF INDUCIBLE NITRIC OXIDE SYNTHASE (INOS) AND CYCLOOXYGENASE II (COX-2) BY FERMENTED PRODUCT OF CITRUS SUNKI PEEL IN LIPOPOLYSACCHARIDE-ACTIVATED RAW264.7 CELLS | International Society for Horticultural Science [ishs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Cedeodarin: An In-Depth Technical Guide to its Antioxidant Mechanism and Free Radical Scavenging Capabilities

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cedeodarin (B209167), a naturally occurring dihydroflavonol identified as 6-methyltaxifolin, is a constituent of plants such as Cedrus deodara. While research directly focused on the isolated compound is emerging, its structural parent, taxifolin (B1681242) (dihydroquercetin), is a well-studied antioxidant. This guide provides a comprehensive overview of the antioxidant mechanisms of this compound, drawing heavily on the extensive data available for taxifolin to infer its biological activities. This document outlines the direct free radical scavenging properties and the indirect antioxidant effects through the modulation of cellular signaling pathways, particularly the Nrf2/Keap1 system. Detailed experimental protocols for key antioxidant assays and quantitative data are presented to facilitate further research and development.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid, a class of polyphenolic secondary metabolites in plants known for their antioxidant properties. It is structurally a methylated derivative of taxifolin. Flavonoids are recognized for their ability to neutralize harmful reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Extracts from Cedrus deodara, where this compound is found, have demonstrated significant antioxidant activity. For instance, a methanolic extract of C. deodara showed potent DPPH radical scavenging activity with an IC50 value of 10.6 ± 0.80 μg/mL[[“]]. While this activity is due to a mixture of compounds, the presence of flavonoids like this compound is believed to be a major contributing factor[[“]].

Core Antioxidant Mechanisms

The antioxidant action of this compound can be categorized into two primary mechanisms: direct scavenging of free radicals and indirect antioxidant effects through the upregulation of endogenous antioxidant defenses.

Direct Free Radical Scavenging

Based on the extensive research on its parent compound, taxifolin, this compound is predicted to be a potent scavenger of various reactive oxygen species. The antioxidant activity of flavonoids is largely determined by their chemical structure, particularly the number and arrangement of hydroxyl groups.

-

Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET): Flavonoids can neutralize free radicals by donating a hydrogen atom or an electron. The resulting flavonoid radical is stabilized by resonance, making it less reactive.

-

Scavenging of Specific ROS:

-

DPPH Radical: Taxifolin has shown effective DPPH radical scavenging activity, with reported IC50 values varying in the literature. One study reported an IC50 value of 77.00 μg/mL[2].

-

ABTS Radical Cation: Taxifolin is also a potent scavenger of the ABTS radical cation, with a reported IC50 value of 0.83 μg/mL[2].

-

Superoxide (B77818) Radical (O₂•⁻): Taxifolin has demonstrated superoxide radical scavenging activity, with a reported IC50 value of 9.91 µg/mL[3].

-

Hydroxyl Radical (•OH): As the most reactive ROS, the scavenging of hydroxyl radicals is a crucial antioxidant function. Taxifolin has been shown to be an effective scavenger of •OH radicals[4].

-

Peroxyl Radicals (ROO•): Taxifolin has been found to diminish levels of reactive oxygen species in living cells, potentially by scavenging peroxyl radicals[5].

-

-

Metal Chelation: The C ring of taxifolin contains a carbonyl group at position C-4 and a hydroxyl group at C-3, which are involved in chelating metal ions like iron (Fe²⁺) and copper (Cu²⁺)[2]. By chelating these transition metals, this compound can prevent the generation of highly reactive hydroxyl radicals through the Fenton reaction.

Structure-Activity Relationship of C6-Methylation: The methylation of hydroxyl groups on a flavonoid can alter its antioxidant activity. O-methylation generally decreases the direct hydrogen-donating ability. However, methylation can also increase the lipophilicity of the molecule, potentially enhancing its uptake into cells and access to intracellular targets. The effect of the C6-methylation on the A-ring of this compound would need to be empirically determined, but it may influence its interaction with cellular membranes and enzymes.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling

A key aspect of the antioxidant defense of flavonoids is their ability to upregulate endogenous antioxidant systems.

The Nrf2-Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[6]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Flavonoids, including taxifolin, can activate the Nrf2 pathway[7][8][9][10]. This activation can occur through several mechanisms:

-

Modification of Keap1: Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

-

Disruption of Keap1-Nrf2 Interaction: Some flavonoids can directly interfere with the binding of Nrf2 to Keap1[11].

-

Phosphorylation of Nrf2: Activation of upstream kinases can lead to the phosphorylation of Nrf2, promoting its stabilization and nuclear translocation.

Once activated, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. These genes encode for a variety of protective proteins, including:

-

Antioxidant Enzymes:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides.

-

-

Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Studies have shown that taxifolin can up-regulate the mRNA and protein levels of Nrf2 and its downstream targets, HO-1 and NQO1[8]. This upregulation of the cellular antioxidant machinery provides a long-lasting protective effect against oxidative stress.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant activity of taxifolin, the parent compound of this compound. These values can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Free Radical Scavenging Activity of Taxifolin

| Assay | IC50 Value (µg/mL) | Reference(s) |

| DPPH Radical Scavenging | 77.00 | [2] |

| ABTS Radical Scavenging | 0.83 | [2] |

| Superoxide Radical Scavenging | 9.91 | [3] |

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Effect of Taxifolin on Markers of Oxidative Stress and Antioxidant Enzymes

| Parameter | Effect | Cell/System | Reference(s) |

| Malondialdehyde (MDA) Content | Decreased | HTR-8/SVneo trophoblast cells | [12] |

| Protein Carbonyl Groups | Decreased | HTR-8/SVneo trophoblast cells | [12] |

| Superoxide Dismutase (SOD) Activity | Reduced in H₂O₂-exposed cells, suggesting a protective effect that lessens the need for enzymatic activity. | HTR-8/SVneo trophoblast cells | [12] |

| Catalase (CAT) Activity | Reduced in H₂O₂-exposed cells, indicating a sparing effect on the enzyme due to direct ROS scavenging. | HTR-8/SVneo trophoblast cells | [12] |

| Glutathione Peroxidase (GPx) Activity | Reduced in H₂O₂-exposed cells, likely due to the overall reduction in oxidative stress. | HTR-8/SVneo trophoblast cells | [12] |

| Intracellular ROS Production | Reduced | HTR-8/SVneo trophoblast cells | [12] |

Visualizing the Mechanisms

Proposed Antioxidant Mechanisms of this compound

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 12. hilarispublisher.com [hilarispublisher.com]

Cedeodarin (6-Methyltaxifolin): A Technical Whitepaper on its Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cedeodarin (B209167), a naturally occurring dihydroflavonol identified as 6-methyltaxifolin, is a constituent of the Himalayan cedar, Cedrus deodara. While research on isolated this compound is nascent, substantial evidence from studies on C. deodara extracts and its parent compound, taxifolin (B1681242) (dihydroquercetin), strongly indicates its potential as a therapeutic agent across multiple domains. This document synthesizes the available preclinical data to provide a technical guide on this compound's potential applications in oncology, neuroprotection, and anti-inflammatory therapies. The primary mechanisms of action appear to converge on the modulation of key signaling pathways, including the inhibition of NF-κB and the regulation of apoptosis via the Bcl-2 protein family. Structure-activity relationship analyses of taxifolin and its derivatives suggest that the 6-methyl modification in this compound may favorably influence its pharmacokinetic profile, warranting further investigation. This whitepaper presents the current state of knowledge, details relevant experimental protocols, and visualizes the key molecular pathways to guide future research and development efforts.

Introduction: Chemical and Pharmacological Profile

This compound is a flavonoid with the chemical name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one and a CAS Number of 31076-39-8. It is structurally a derivative of taxifolin, distinguished by a methyl group at the C-6 position of the A-ring. This modification may enhance its lipophilicity, potentially improving its bioavailability and cellular uptake compared to its parent compound.[1][2]

The therapeutic potential of this compound is inferred from the wide range of pharmacological activities attributed to Cedrus deodara extracts, including anti-inflammatory, anticancer, antioxidant, neuroprotective, and antimicrobial effects.[3][4][5] this compound, as one of the identified bioactive constituents, is believed to contribute significantly to these properties.[3][6]

Potential Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Extracts and fractions from Cedrus deodara have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. The underlying mechanism is consistently linked to the induction of apoptosis and modulation of inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[7][8][9] Essential oil from C. deodara bark has been shown to induce apoptosis in human colon cancer cells (HCT-116 and SW-620) by abrogating the NF-κB signaling pathway.[10][11] This inhibition prevents the nuclear translocation of the p65 subunit, leading to a downstream decrease in anti-apoptotic proteins.

-

Induction of Intrinsic Apoptosis: The inhibition of NF-κB directly impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies on C. deodara extracts show that treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[10][12] This increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3.[13][14] The resulting cleavage of caspase-3 executes the final stages of apoptosis.[10][11]

-

Cell Cycle Arrest: Total lignans (B1203133) from C. deodara have been observed to induce G2/M phase arrest in A549 lung cancer cells, preventing cell division and proliferation.[15][16]

dot

Caption: Inferred anticancer mechanism of this compound.

Neuroprotective Activity

The neuroprotective potential of this compound is strongly suggested by studies on taxifolin and the related compound cedrin. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and apoptosis, all of which are targets of taxifolin and its derivatives.

-

Antioxidant and Anti-inflammatory Effects: Taxifolin is a potent antioxidant that directly scavenges free radicals and reduces oxidative stress.[17][18] In animal models of hepatic encephalopathy, taxifolin treatment decreased reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing levels of endogenous antioxidants like catalase (CAT) and glutathione (B108866) (GSH).[12] It also downregulated the expression of inflammatory mediators including NF-κB, TNF-α, and IL-1β.[12]

-

Anti-apoptotic Mechanism in Neurons: Similar to its anticancer effects, taxifolin exerts neuroprotection by modulating the apoptotic pathway. In response to neurotoxic insults, it has been shown to upregulate the anti-apoptotic Bcl-2 and downregulate the pro-apoptotic Bax and caspase-3.[12]

-

Modulation of Neuronal Survival Pathways: Taxifolin has been shown to enhance neuronal survival and reduce damage in models of Alzheimer's disease by activating the PI3K/Akt signaling pathway, a key cascade in promoting cell survival and proliferation.[19]

dot

Caption: Inferred neuroprotective mechanisms of this compound.

Quantitative Data Summary

Direct quantitative data for isolated this compound is currently unavailable in the public domain. The following tables summarize the relevant data from studies on Cedrus deodara extracts/fractions and the parent compound, taxifolin. This data provides a strong basis for estimating the potential potency of this compound.

Table 1: In Vitro Anticancer Activity of C. deodara Preparations and Taxifolin

| Preparation / Compound | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |

| C. deodara Essential Oil | HCT-116 (Colon) | MTT | IC50 | 11.88 µg/mL | [11] |

| SW-620 (Colon) | MTT | IC50 | 14.63 µg/mL | [11] | |

| C. deodara Total Lignans | A549 (Lung) | CCK-8 | IC50 | 39.82 ± 1.74 µg/mL | [15][16] |

| C. deodara Lignan (B3055560) Mix | Molt-4 (Leukemia) | Proliferation | IC50 | ~15 µg/mL (48h) | [13] |

| Taxifolin | HCT-116 (Colon) | MTT | IC50 | 32 ± 2.35 µg/mL | [20] |

Table 2: Antioxidant Activity of Taxifolin

| Assay | Endpoint | Result | Reference(s) |

| Superoxide Anion Scavenging | IC50 | 9.91 µg/mL | [17][18] |

| ABTS Radical Scavenging | EC50 | 0.83 µg/mL | [17] |

| Linoleic Acid Peroxidation | Inhibition | 81.02% at 30 µg/mL | [17][18] |

Table 3: Pharmacokinetic Parameters of Taxifolin

| Species | Administration | Formulation | Cmax | AUC | Absolute Bioavailability | Reference(s) |

| Rat | Oral | Nanodispersion | - | - | 0.75% | [2] |

| Rat | Oral | Physical Mixture | - | - | 0.49% | [2] |

| Rat (Fibrotic) | Oral | FPO Extract | 2648 ± 208.5 ng/mL | 7095.2 ± 962.3 h·ng/mL | - | [21] |

| Rabbit | Oral | Lipid Solution | - | - | 36% | [22] |

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the evaluation of this compound's therapeutic potential, based on methodologies used for taxifolin and C. deodara extracts.

Extraction and Isolation of this compound

-

Objective: To isolate this compound from Cedrus deodara wood or bark.

-

Protocol Outline:

-

Maceration: Powdered plant material is macerated with 80% methanol (B129727) at room temperature for 72 hours, repeated three times.[6]

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate fractions based on polarity.

-

Purification: Fractions containing this compound (monitored by TLC or HPLC) are pooled and further purified using preparative HPLC to yield the pure compound.

-

Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

-

In Vitro Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-100 µg/mL) for 48-72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting viability against log concentration.

-

Apoptosis Analysis (Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

-

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) are quantified.

-

dot

References

- 1. Frontiers | Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids: a Boulevard to explore their clinical translational potential [frontiersin.org]

- 2. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Cedrus deodara: In vitro antileishmanial efficacy & immumomodulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant derived inhibitors of NF-κB | Semantic Scholar [semanticscholar.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Cedrus deodara (Bark) Essential Oil Induces Apoptosis in Human Colon Cancer Cells by Inhibiting Nuclear Factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatoprotective and neuroprotective effect of taxifolin on hepatic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel lignan composition from Cedrus deodara induces apoptosis and early nitric oxide generation in human leukemia Molt-4 and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Antioxidant activity of taxifolin: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Cedeodarin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a dihydroflavonol found in Cedrus deodara, presents a promising scaffold for drug discovery. This technical guide outlines a comprehensive in silico approach to predict its biological activity, enabling researchers to prioritize experimental studies and accelerate the drug development process. By leveraging a suite of computational tools, we can forecast this compound's pharmacokinetic profile, identify potential protein targets, and elucidate its mechanism of action through key signaling pathways. This whitepaper provides detailed methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it visualizes the potential modulation of critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB, offering a roadmap for future in vitro and in vivo validation.

Introduction to this compound

This compound, chemically known as 6-methyltaxifolin, is a flavonoid isolated from the Himalayan cedar, Cedrus deodara. This plant has a long history in traditional medicine for treating a variety of ailments, including inflammation, cancer, and microbial infections. This compound, as one of its active constituents, is of significant interest to the scientific community. Its structural similarity to taxifolin (B1681242) (dihydroquercetin), a well-studied flavonoid with a broad spectrum of pharmacological activities, suggests that this compound may possess similar therapeutic potential.

This guide provides a framework for the computational evaluation of this compound, offering a cost-effective and time-efficient strategy to explore its biological activities before embarking on extensive laboratory-based research.

In Silico Prediction Workflow

The prediction of a natural compound's biological activity follows a structured computational workflow. This multi-step process allows for a comprehensive assessment of the compound's potential as a therapeutic agent.

Figure 1: A generalized workflow for the in silico bioactivity prediction of this compound.

Data Presentation: Predicted and Analog Activities

While specific experimental IC50 values for this compound are not extensively available in the public domain, we can leverage data from its close structural analog, taxifolin, and its methylated derivatives to build a predictive model of its potential anticancer activity. The following table summarizes the reported IC50 values of taxifolin and related compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Taxifolin | HCT-116 (Colon) | 32 ± 2.35 µg/mL | [1][2] |

| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon) | 33 ± 1.25 µg/mL | [1][2] |

| 3′-O-methyltaxifolin | HCT-116 (Colon) | 36 ± 2.25 µg/mL | [1][2] |

| Taxifolin | HepG2 (Liver) | 0.150 | [3] |

| Taxifolin | Huh7 (Liver) | 0.220 | [3] |

Experimental Protocols: In Silico Methodologies

This section provides detailed protocols for the core in silico techniques used to predict the biological activity of this compound.

ADMET Prediction using SwissADME

ADMET prediction is a critical first step to assess the drug-likeness of a compound.[4] The SwissADME web server provides a free and user-friendly platform for this purpose.[5]

Protocol:

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound (6-methyltaxifolin) is CC1=C(C=C(C(=C1O)C(=O)C2C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O)O.

-

Access SwissADME: Navigate to the SwissADME website (6--INVALID-LINK--]

-

Input SMILES: Paste the SMILES string into the input box.

-

Run Analysis: Click the "Run" button to initiate the analysis.

-

Interpret Results: The output will provide a comprehensive profile of this compound's physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8] Pay close attention to parameters like Lipinski's rule of five, bioavailability score, and potential for P-glycoprotein substrate or cytochrome P450 inhibition.

Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological targets and binding affinity.[9][10]

Protocol:

-

Protein Preparation:

-

Download the 3D structure of the target protein in PDB format from the Protein Data Bank (--INVALID-LINK--).

-

Remove water molecules and any existing ligands from the protein structure using software like PyMOL or Chimera.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem or generate it from its SMILES string using a tool like Open Babel.

-

Optimize the ligand's geometry and assign Gasteiger charges using ADT.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the target protein using ADT.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the desired exhaustiveness of the search.

-

Run the docking simulation using the AutoDock Vina executable from the command line.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions using PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[11]

-

QSAR Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12]

Protocol:

-

Data Collection:

-

Compile a dataset of structurally similar compounds with known biological activity (e.g., IC50 values) against a specific target.

-

-

Descriptor Calculation:

-

Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

-

-

Model Building:

-

Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a QSAR model that correlates the descriptors with the biological activity of the training set.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[13]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for a molecule to interact with a specific biological target.[14][15]

Protocol:

-

Training Set Preparation:

-

Select a set of active compounds with known binding modes to the target of interest.

-

-

Feature Identification:

-

Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings within the training set molecules. Software like Discovery Studio or LigandScout can be used for this purpose.[16]

-

-

Pharmacophore Model Generation:

-

Generate pharmacophore hypotheses based on the identified features and their spatial relationships. The software will typically generate multiple models and rank them based on how well they map to the active compounds.

-

-

Model Validation:

-

Validate the best pharmacophore model using a test set of active and inactive compounds to assess its ability to discriminate between them.

-

-

Database Screening (Optional):

-

Use the validated pharmacophore model to screen large compound databases to identify novel molecules that fit the pharmacophore and are likely to be active.

-

Predicted Signaling Pathway Modulation

Based on the known activities of the structurally similar flavonoid, taxifolin, we can hypothesize that this compound may modulate several key signaling pathways involved in inflammation and cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[16][17][18] Taxifolin has been shown to modulate this pathway.[19]

Figure 2: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and apoptosis.[4][20][21][22][23] Taxifolin has been demonstrated to inhibit this pathway.

Figure 3: Predicted inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response.[24][25][26][27][28] Taxifolin has been shown to suppress NF-κB activation.[29]

Figure 4: Predicted inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The in silico methodologies outlined in this technical guide provide a robust framework for the preliminary assessment of this compound's biological activity. By predicting its ADMET properties, identifying potential protein targets through molecular docking, and hypothesizing its mechanism of action via pathway analysis, researchers can make informed decisions about the direction of future experimental studies. The presented data on taxifolin, a close structural analog, suggests that this compound likely possesses significant anticancer and anti-inflammatory properties. The provided protocols offer a practical starting point for computational biologists and medicinal chemists to further investigate this promising natural compound. The subsequent validation of these in silico predictions through in vitro and in vivo experiments will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. swissadme.ch [swissadme.ch]

- 7. youtube.com [youtube.com]

- 8. Swiss ADME | PDF | Chemical Polarity | Solubility [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. neovarsity.org [neovarsity.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacophore based drug design approach as a practical process in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 19. researchgate.net [researchgate.net]

- 20. cdn-links.lww.com [cdn-links.lww.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. bosterbio.com [bosterbio.com]

- 29. journal.r-project.org [journal.r-project.org]

A Technical Guide to the Cellular Interactions of Dasatinib

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the multi-kinase inhibitor Dasatinib (B193332), focusing on its mechanism of action, interaction with primary cellular targets, and the downstream effects on critical signaling pathways. This guide provides quantitative data on its efficacy and detailed protocols for relevant experimental validation.

Introduction

Dasatinib is a potent, orally available, second-generation small molecule inhibitor that targets multiple tyrosine kinases.[1] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases with resistance or intolerance to first-generation inhibitors like imatinib (B729).[2][3] Dasatinib's efficacy stems from its ability to bind to and inhibit the activity of the BCR-ABL fusion protein, the hallmark of CML, as well as the SRC family of kinases (SFKs) and other key drivers of oncogenesis.[4][5] Unlike its predecessor imatinib, which primarily recognizes the inactive conformation of the ABL kinase, Dasatinib effectively binds to both the active and inactive conformations, enabling it to overcome many forms of imatinib resistance caused by mutations that stabilize the active state.[4][5] This guide provides a detailed overview of Dasatinib's molecular interactions, quantitative measures of its activity, and the experimental methodologies used to characterize its function.

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of downstream substrates.[4] This blockade disrupts the signaling cascades that drive aberrant cell proliferation, survival, migration, and invasion.[4][6]

-

BCR-ABL Inhibition: In CML, the constitutively active BCR-ABL kinase drives malignant transformation by activating a network of downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[7][8] Dasatinib potently inhibits BCR-ABL autophosphorylation, leading to the deactivation of these pathways, cell cycle arrest, and induction of apoptosis in leukemic cells.[9][10] Its ability to inhibit most imatinib-resistant BCR-ABL mutants (with the notable exception of T315I) makes it a critical second-line therapy.[11]

-

SRC Family Kinase (SFK) Inhibition: Dasatinib is a highly potent inhibitor of SFKs (e.g., SRC, LCK, LYN, FYN, YES).[2][12] SFKs are non-receptor tyrosine kinases that play crucial roles in signaling pathways controlling cell adhesion, migration, invasion, and survival.[6][13] By inhibiting SFKs, Dasatinib can suppress the metastatic potential of cancer cells. This is achieved by blocking the phosphorylation of downstream effectors such as focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), which are critical for cytoskeletal organization and cell motility.[13][14]

Cellular Targets of Dasatinib